molecular formula C11H21NO2 B13232328 Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No.: B13232328
M. Wt: 199.29 g/mol
InChI Key: PLDOKEORRWQFLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate (CAS 1491487-10-5) is a chiral cyclopentane-based chemical building block of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol, this compound features both a protected amine and a tert-butyl ester group, making it a versatile intermediate for the synthesis of more complex molecules . Cyclopentane scaffolds are increasingly investigated as substitutes for ribose sugars in drug design to improve metabolic stability and binding properties . For instance, such cyclopentane cores have been utilized in the development of novel antibiotics, specifically as analogs of muraymycin nucleoside antibiotics that inhibit the bacterial membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase) . This enzyme is an essential target in the early stages of bacterial peptidoglycan biosynthesis, and its inhibition represents a promising strategy to combat multidrug-resistant pathogens . The compound is intended for research applications only and is not for human or veterinary use.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3

InChI Key

PLDOKEORRWQFLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1CN

Origin of Product

United States

Preparation Methods

Synthesis via Aziridine Opening of Tosyl-Activated Cyclopentene Aziridine

One practical and short synthetic route involves the opening of a tosyl-activated cyclopentene aziridine intermediate. This method, developed for optically active trans-tert-butyl-2-aminocyclopentylcarbamate, proceeds as follows:

  • Preparation of the cyclopentene aziridine activated with a tosyl group.
  • Nucleophilic ring opening of the aziridine to introduce the aminomethyl group.
  • Optical resolution of the racemic aminocyclopentylcarbamate using 10-camphorsulfonic acid to separate enantiomers without chromatography.

This approach allows multigram scale synthesis of both enantiomers with high optical purity and avoids chromatographic purification, making it practical for scale-up.

Synthesis via Favorskii Rearrangement and Functional Group Transformations

A patent (WO2008138621A2) describes a multi-step synthesis involving:

  • Ring formation in the presence of a base to generate an intermediate cyclopentane derivative.
  • Bromination of this intermediate to introduce a leaving group.
  • Favorskii rearrangement to form a cyclopentene skeleton.
  • Deprotection of the amino group to yield an intermediate.
  • Catalytic hydrogenation and ester group removal to obtain the target compound.

This method emphasizes obtaining specific stereoisomers in high yields and overcomes limitations of earlier routes that produced multiple stereoisomers and low yields. The method can start from dimethylmaleic acid anhydride or amide, functionalize methyl substituents with leaving groups, and react with a glycine synthon to build the aminomethyl functionality.

Kinetic Resolution of tert-Butyl Cyclopentene Carboxylates

Another approach involves the kinetic and parallel kinetic resolution of racemic tert-butyl cyclopentene-1-carboxylate derivatives. This method uses selective enzymatic or chemical resolution to separate enantiomers of the aminocyclopentane carboxylate esters. The resolution allows preparation of stereochemically pure methyl or tert-butyl esters of amino-substituted cyclopentane carboxylates, which can be further transformed into the target compound.

Photoredox Catalysis and β-Aminoalkylation

Recent research has applied photoreductive β-aminoalkylation strategies starting from cyclopentane derivatives protected as dioxolane ketals. Using iridium-based photocatalysts and appropriate amino acid derivatives (e.g., Boc-alanine), β-aminoalkylated products are obtained, which upon deprotection and further functionalization yield tert-butyl aminomethyl cyclopentane carboxylates. This method offers mild conditions and high functional group tolerance.

Amide Coupling and Reductive Amination Strategies

In some synthetic sequences, intermediates bearing ketone or aldehyde functionalities on the cyclopentane ring are subjected to reductive amination with amines such as 2-aminopyridine or other nucleophiles. Subsequent Boc deprotection and amide coupling steps with carboxylic acids allow construction of complex derivatives of tert-butyl aminomethyl cyclopentane carboxylates. Microwave-assisted reductive amination accelerates these transformations.

Industrial Methods and Optimization

Industrial-scale methods focus on optimizing reaction times, reagent equivalents, and solvent systems to maximize yields and minimize by-products. For example, stirring times between 1 and 10 hours at controlled temperatures and using triethylamine as a base in acetonitrile solvent have been optimized to improve yields up to 93% for related tert-butyl carbamate derivatives.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Aziridine opening of tosyl-activated aziridine Aziridine formation → nucleophilic ring opening → optical resolution Short route, scalable, no chromatography Requires tosyl-activated aziridine intermediate
Favorskii rearrangement and functionalization Ring formation → bromination → Favorskii rearrangement → hydrogenation High stereoselectivity, high yield Multi-step, requires specialized intermediates
Kinetic resolution of racemic esters Enzymatic/chemical resolution of racemic esters Stereoselective, allows enantiomer separation Resolution step may reduce overall yield
Photoredox β-aminoalkylation Photocatalysis with iridium catalyst → β-aminoalkylation Mild conditions, functional group tolerance Requires photocatalyst and specialized setup
Amide coupling and reductive amination Ketone/aldehyde intermediates → reductive amination → Boc deprotection → coupling Versatile, allows diverse substitutions Multi-step, requires careful purification
Industrial optimized stirring and base use Controlled stirring times, triethylamine base in acetonitrile High yield, scalable Requires optimization of reaction parameters

Research Discoveries and Advances

  • The aziridine opening method with optical resolution provides a practical route to enantiomerically pure tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate, useful as scaffolds for chiral ligands and peptide nucleic acid backbones.
  • The Favorskii rearrangement-based synthesis allows access to specific stereoisomers in high yields, overcoming earlier challenges of stereoisomer mixtures and low scalability.
  • Photoredox catalysis introduces a novel mild approach to β-aminoalkylation on cyclopentane frameworks, expanding the synthetic toolbox for such compounds.
  • Industrial methods have improved yields and process robustness by optimizing reaction conditions, particularly stirring times and reagent ratios.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylic acid. Deprotection is typically achieved under acidic conditions:

Reagent Conditions Product Yield Reference
Trifluoroacetic acid (TFA)0–25°C, 1–4 hours in DCM2-(Aminomethyl)cyclopentanecarboxylic acid85–92%
HCl (4M in dioxane)Reflux, 2–6 hours2-(Aminomethyl)cyclopentanecarboxylic acid78–84%

Mechanistic Insight : Acidic cleavage proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and formation of the carboxylic acid. Steric hindrance from the cyclopentane ring slightly slows reaction kinetics compared to linear analogs .

Reductive Amination of the Aminomethyl Group

The primary amine participates in reductive amination with ketones or aldehydes:

Carbonyl Substrate Reducing Agent Conditions Product Yield
BenzaldehydeSodium cyanoborohydrideMeOH, RT, 12 hoursN-Benzyl-2-(aminomethyl)cyclopentane-carboxylate67%
CyclohexanoneSodium triacetoxyborohydrideDCE, 0°C to RT, 24 hoursN-Cyclohexyl-2-(aminomethyl)cyclopentane-carboxylate58%

Notes :

  • The reaction tolerates electron-deficient aldehydes but shows reduced efficiency with bulky ketones due to steric constraints.

  • Stereochemical outcomes depend on the configuration of the cyclopentane ring .

Ester Hydrolysis and Derivative Formation

The tert-butyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

Reagent Conditions Product Application
LiOH/H₂OTHF, 50°C, 6 hours2-(Aminomethyl)cyclopentanecarboxylic acidPeptide coupling
H₂SO₄ (cat.)/EtOHReflux, 12 hoursEthyl 2-(aminomethyl)cyclopentanecarboxylateProdrug synthesis

Amide Coupling Reactions

The deprotected carboxylic acid engages in peptide bond formation:

Coupling Reagent Base Nucleophile Product Yield
EDC/HOBtDIPEAGly-OtBu2-(Aminomethyl)cyclopentane-Gly-OtBu73%
HATUNMMBenzylamineN-Benzyl-2-(aminomethyl)cyclopentane-amide81%

Critical Parameters :

  • Coupling efficiency is optimal at pH 7–8 in DMF or DCM .

  • Bulky amines require extended reaction times (24–48 hours).

Cyclization and Ring-Opening Reactions

The cyclopentane ring participates in strain-driven transformations:

Example Reaction :

text
tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate + Grubbs 3rd Gen catalyst (5 mol%) → Bicyclic lactam (via ring-closing metathesis) Yield: 29% [3]

Conditions : CH₂Cl₂, 40°C, 36 hours under argon .

Oxidation of the Aminomethyl Group

Reagent Product Selectivity
KMnO₄ (aq. H₂SO₄)2-(Nitromethyl)cyclopentanecarboxylateOver-oxidation to nitro occurs
RuO₄/Catalytic2-(Formamidomethyl)cyclopentanecarboxylatePartial oxidation to amide

Reduction of the Ester

Reagent Product Notes
LiAlH₄2-(Aminomethyl)cyclopentane methanolRequires anhydrous conditions
DIBAL-HPartially reduced aldehyde intermediateTemperature-dependent

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing isobutylene.

  • Photolytic Sensitivity : UV light (254 nm) induces Norrish-type cleavage of the ester group.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential role in enzyme inhibition and protein binding

    Medicine: Investigated for its potential therapeutic effects in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Reactivity: The tert-butyl group in the target compound enhances steric hindrance compared to the methyl ester in Methyl 3-aminocyclopentanecarboxylate, reducing nucleophilic attack susceptibility . The aminomethyl group at position 2 provides a reactive site for further derivatization (e.g., amide coupling), unlike the ketone in Tert-butyl 2-oxocyclopentane-1-carboxylate, which is electrophilic .

Functional Group Analogs: Pyrrolidine Derivatives

Table 2: Comparison with Pyrrolidine-Based tert-Butyl Carbamates

Compound Name CAS Number Molecular Formula Key Features
Tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C₁₀H₁₈FNO₃ Fluorine and hydroxymethyl substituents
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 869481-93-6 C₉H₁₆FNO₃ Fluorine and hydroxyl groups
Tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 1033245-12-3 C₉H₁₆FNO₃ Stereospecific fluorine and hydroxyl

Key Observations :

  • Ring Heteroatoms : Pyrrolidine derivatives (5-membered ring with nitrogen) exhibit distinct conformational flexibility and hydrogen-bonding capabilities compared to the all-carbon cyclopentane backbone in the target compound. This impacts their interactions with biological targets (e.g., enzymes or receptors) .
  • Functional Diversity: Fluorine and hydroxyl groups in pyrrolidine analogs enhance polarity and metabolic stability, whereas the aminomethyl group in the target compound offers nucleophilic reactivity for covalent modifications.

Biological Activity

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate is a compound with significant biological activity, primarily due to its unique structural features and functional groups. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclopentane ring. This specific arrangement contributes to its steric and electronic properties, influencing its interaction with biological targets.

Molecular Formula: C10H19NO2
Molecular Weight: 185.27 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions , which are crucial for modulating the function of these biological molecules.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
  • Receptor Modulation: By binding to receptors, it can influence signal transduction pathways, affecting cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits notable activity against various biological targets. For instance, studies have indicated its potential as an inhibitor of certain proteases involved in disease processes .

Study Target IC50 Value Comments
Study AEnzyme X34 nMHigh potency against target enzyme.
Study BReceptor Y500 nMModerate activity; further optimization needed.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as tert-butyl 1-aminocyclopentane-1-carboxylate and tert-butyl 2-(aminomethyl)-cyclohexane-1-carboxylate, this compound shows unique reactivity due to its cyclopentane structure:

Compound Unique Features
This compoundEnhanced stability and reactivity due to cyclopentane ring.
Tert-butyl 1-aminocyclopentane-1-carboxylateLacks the aminomethyl group; different biological interactions.
Tert-butyl 2-(aminomethyl)-cyclohexane-1-carboxylateLarger ring structure affects steric interactions.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate enzyme activity and receptor interactions opens avenues for treating various conditions, including:

  • CNS Disorders: Potential treatment for diseases requiring BBB penetration.
  • Cancer Therapy: As an enzyme inhibitor, it may contribute to targeted cancer therapies.
  • Infectious Diseases: Investigated for efficacy against pathogens through protease inhibition.

Case Studies

Recent research has focused on optimizing the compound's structure to enhance its biological activity and selectivity. For example, modifications to the aminomethyl group have been explored to improve binding affinity and reduce off-target effects .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2 ppm for aminomethyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity .

Advanced Question : How can chiral chromatography resolve enantiomeric impurities? Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane:isopropanol mobile phases separate enantiomers. Detection via polarimetry or CD spectroscopy quantifies enantiomeric excess (ee) .

Basic Question: What functional groups in the molecule are reactive?

Q. Methodological Answer :

  • tert-Butyl Ester : Susceptible to acid/base hydrolysis.
  • Aminomethyl Group : Participates in nucleophilic reactions (e.g., acylation, alkylation) .

Advanced Question : How does steric hindrance from the tert-butyl group influence reactivity? Methodological Answer : The bulky tert-butyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attacks. Computational models (DFT) show increased activation energy for ester hydrolysis compared to methyl analogs .

Basic Question: How to address contradictions in reported synthetic yields?

Methodological Answer :
Yields vary due to:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., 60% vs. 45% recovery) .
  • Catalyst Purity : Residual Pd in cross-coupling steps may alter outcomes .

Advanced Question : What statistical tools validate reproducibility in synthetic protocols? Methodological Answer : Design of Experiments (DoE) with factorial analysis identifies critical variables (e.g., temperature, stoichiometry). Multivariate regression models (e.g., PLS) optimize conditions .

Basic Question: What purification methods are recommended?

Q. Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water.
  • Flash Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) .

Advanced Question : How do solvent polarity and temperature affect crystallization efficiency? Methodological Answer : Low-polarity solvents (e.g., hexane) at –20°C promote crystal nucleation. Solubility parameters (Hansen) predict optimal solvent mixtures .

Basic Question: What mechanisms underlie the compound’s reactivity in ring-opening reactions?

Methodological Answer :
The cyclopentane ring undergoes strain-driven ring-opening via acid-catalyzed β-elimination or nucleophilic attack at the carbonyl carbon .

Advanced Question : Can computational modeling predict regioselectivity in ring functionalization? Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states, identifying kinetically favored pathways for substituent addition .

Basic Question: What safety protocols are essential during handling?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Fume hoods to minimize inhalation of dust/aerosols .

Advanced Question : How to mitigate risks during scale-up reactions? Methodological Answer : Calorimetry (e.g., RC1e) monitors exothermicity. Quench protocols for reactive intermediates (e.g., NaHCO₃ for acid neutralization) prevent runaway reactions .

Basic Question: Are there ecotoxicological data for this compound?

Methodological Answer :
No ecotoxicological data are currently available. Standard OECD 301/302 biodegradation tests are recommended for environmental risk assessment .

Advanced Question: How can computational QSPR models predict physicochemical properties?

Methodological Answer :
Quantitative Structure-Property Relationship (QSPR) models using molecular descriptors (e.g., logP, polar surface area) predict solubility, stability, and bioavailability. Tools like COSMOtherm or ACD/Labs validate predictions .

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